2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide
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Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)ethanethioamide is an organic compound with the molecular formula C6H9N3S This compound features a pyrazole ring substituted with a methyl group at the 1-position and an ethanethioamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)ethanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)ethanethioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound features a thioamide group, which can participate in unique chemical reactions and interactions with biological targets .
Properties
Molecular Formula |
C6H9N3S |
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Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)ethanethioamide |
InChI |
InChI=1S/C6H9N3S/c1-9-4-5(3-8-9)2-6(7)10/h3-4H,2H2,1H3,(H2,7,10) |
InChI Key |
FEDNOSRIOLVILV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC(=S)N |
Origin of Product |
United States |
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